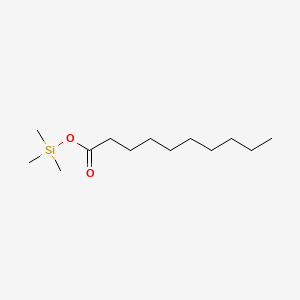![molecular formula C22H17BrO B13948084 3-(4'-bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 60313-01-1](/img/structure/B13948084.png)
3-(4'-bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4’-bromo[1,1’-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that features a brominated biphenyl group attached to a dihydronaphthalenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-bromo[1,1’-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of biphenyl followed by a series of reactions to introduce the dihydronaphthalenone moiety. . The brominated biphenyl is then subjected to further reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, followed by purification steps such as recrystallization and distillation to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(4’-bromo[1,1’-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the brominated biphenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds .
Aplicaciones Científicas De Investigación
3-(4’-bromo[1,1’-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving brominated biphenyls and their biological effects.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 3-(4’-bromo[1,1’-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated biphenyl group can participate in various binding interactions, while the dihydronaphthalenone moiety may influence the compound’s overall reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-4’-hydroxybiphenyl: A biphenyl derivative with a hydroxyl group instead of a dihydronaphthalenone moiety.
4-Bromophenylacetic acid: Contains a brominated phenyl group but lacks the biphenyl and dihydronaphthalenone structures.
Propiedades
Número CAS |
60313-01-1 |
|---|---|
Fórmula molecular |
C22H17BrO |
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
3-[4-(4-bromophenyl)phenyl]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C22H17BrO/c23-20-11-9-16(10-12-20)15-5-7-17(8-6-15)19-13-18-3-1-2-4-21(18)22(24)14-19/h1-12,19H,13-14H2 |
Clave InChI |
ZBXFXJMMCQYFJR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)C2=CC=CC=C21)C3=CC=C(C=C3)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)

![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)



![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)


